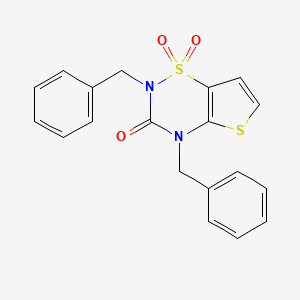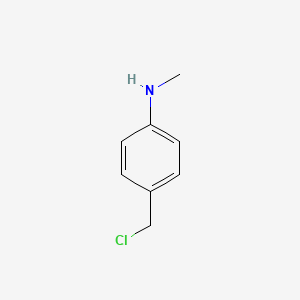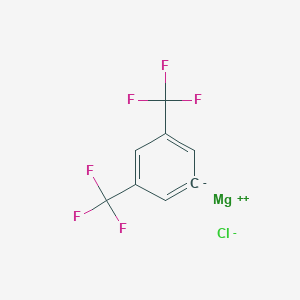
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is a chemical compound with the molecular formula C8H3ClF6Mg. It is a derivative of 1,3-bis(trifluoromethyl)benzene, where the magnesium atom is bonded to the benzene ring and chloride ion. This compound is known for its unique properties and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride typically involves the reaction of 1,3-bis(trifluoromethyl)benzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
1,3-bis(trifluoromethyl)benzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler magnesium compounds.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
科学的研究の応用
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride involves its interaction with molecular targets and pathways. The magnesium atom plays a crucial role in stabilizing the compound and facilitating its reactivity. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a versatile reagent in various chemical reactions.
類似化合物との比較
Similar Compounds
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
- Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;iodide
Uniqueness
Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride is unique due to its specific combination of magnesium and chloride ions, which imparts distinct reactivity and stability compared to its bromide and iodide counterparts. The presence of trifluoromethyl groups further enhances its chemical properties, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
535949-95-2 |
|---|---|
分子式 |
C8H3ClF6Mg |
分子量 |
272.86 g/mol |
IUPAC名 |
magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;chloride |
InChI |
InChI=1S/C8H3F6.ClH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
InChIキー |
QVNKZJLQVWGZFD-UHFFFAOYSA-M |
正規SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


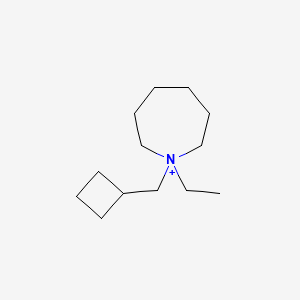
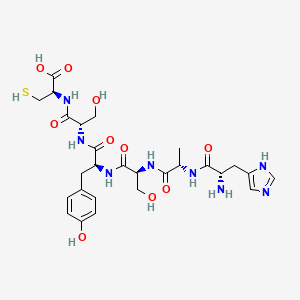
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
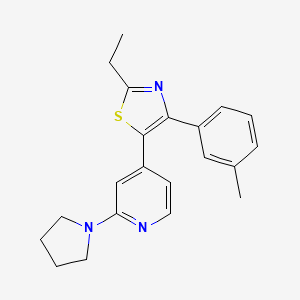
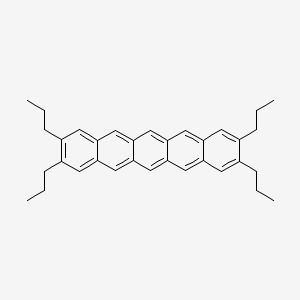
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
